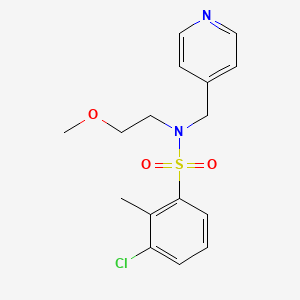
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CPBQ, and has been synthesized using various methods.
Scientific Research Applications
Photophysical and Photochemical Properties
Research has focused on the synthesis and characterization of compounds with benzenesulfonamide derivatives, demonstrating their potential in photophysical and photochemical applications. For instance, zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups have been studied for their spectroscopic, photophysical, and photochemical properties. These compounds show promising photosensitizing abilities, particularly suitable for photocatalytic applications, highlighting their potential in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy for Cancer Treatment
Another significant application area is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for their function as photosensitizers in PDT. Their good solubility, fluorescence, singlet oxygen production, and photostability make them potential candidates for effective alternative therapies in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Molecular and Supramolecular Structures
The study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures. These compounds exhibit different molecular conformations and hydrogen bonding patterns, which have implications for their reactivity and potential uses in the development of novel materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Catalysis and Organic Synthesis
Sulfonated Schiff base copper(II) complexes, incorporating benzenesulfonamide units, have been identified as efficient and selective catalysts for alcohol oxidation. These catalysts demonstrate significant potential in the field of green chemistry by facilitating the selective oxidation of alcohols under mild conditions, thus contributing to the development of sustainable chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial Activity
Compounds synthesized from benzenesulfonamide have also been explored for their antimicrobial activity. For example, N-pyridin-3-yl-benzenesulfonamide has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential for use in the development of new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-13-15(17)4-3-5-16(13)23(20,21)19(10-11-22-2)12-14-6-8-18-9-7-14/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLNTIYLMISWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

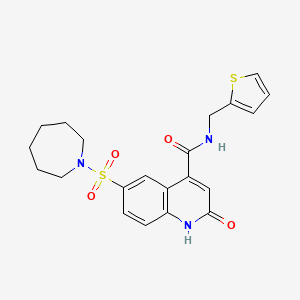
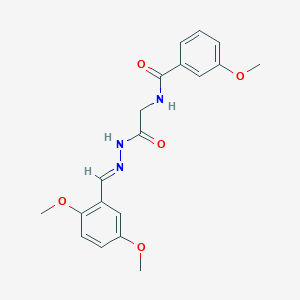
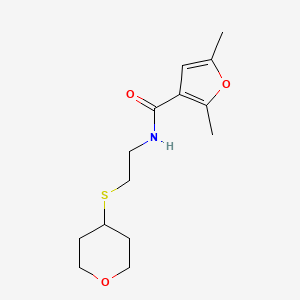


![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
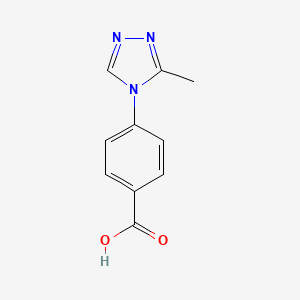

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

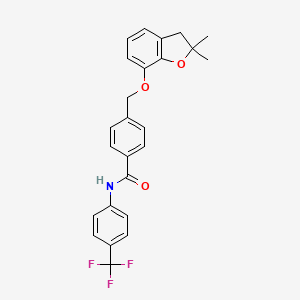
![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)